molecular formula C6H7N5O B1384190 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 5899-94-5

7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B1384190
CAS No.: 5899-94-5
M. Wt: 165.15 g/mol
InChI Key: VOSRESBYHLVUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-tubercular properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and various scientific research fields.

Biochemical Analysis

Biochemical Properties

7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme critical for cell cycle regulation . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby inhibiting its activity. This interaction leads to the suppression of cell proliferation, making it a promising candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G0-G1 phase, leading to apoptosis . This compound also influences cell signaling pathways, particularly those involved in cell growth and survival. It downregulates the expression of genes associated with cell proliferation and upregulates pro-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply necessary for rapid cell division .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets essential for cell cycle progression. Furthermore, the compound induces conformational changes in CDK2, enhancing its binding affinity and specificity . It also modulates gene expression by interacting with transcription factors and epigenetic regulators, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its inhibitory effects on CDK2 and cell proliferation are sustained, although some adaptive cellular responses may occur . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to increased apoptosis and reduced tumor growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a sharp increase in toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites . These metabolites are then excreted through the kidneys . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with CDK2 and other cytoplasmic proteins . The compound also translocates to the nucleus, where it modulates gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the reaction of 2-aminopyridine with nitriles. The reaction can be catalyzed by heterogeneous catalysts such as CuO_x_–ZnO/Al_2O_3–TiO_2 . Another method involves the use of silica-coated magnetite copper ferrite nanoparticles as a reusable catalyst, which results in high yields under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient catalytic systems, such as those mentioned above, suggests potential pathways for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolo[1,5-a]pyrimidine ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include copper (II) salts, oxalate, malonate, and succinate . The reactions are typically carried out under mild conditions, often in aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with copper (II) salts can lead to the formation of multidimensional coordination complexes .

Scientific Research Applications

7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one stands out due to its unique combination of pharmacological activities and its potential for use in various scientific research fields. Its ability to form multidimensional coordination complexes with metals further enhances its versatility in chemical and biological applications .

Properties

IUPAC Name

7-amino-2-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-3-8-6-9-5(12)2-4(7)11(6)10-3/h2H,7H2,1H3,(H,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSRESBYHLVUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 3
7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 4
7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 5
Reactant of Route 5
7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 6
7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.